2-Methyl-indan-2-carboxylic acid hydrazide
Description
General Context of Hydrazide Chemistry as a Multifunctional Scaffold
Hydrazides are a class of organic compounds characterized by the functional group R-C(=O)NHNH2. mdpi.commdpi.com This unique structural feature, containing an N-N single bond and an amide-like functionality, makes hydrazides exceptionally versatile building blocks in synthetic organic chemistry. rsc.org They serve as crucial intermediates in the synthesis of a wide array of heterocyclic compounds, including pyrazoles, oxadiazoles (B1248032), thiadiazoles, and triazoles. mdpi.commdpi.com
The reactivity of the hydrazide group allows it to participate in various chemical transformations. The presence of both nucleophilic nitrogen atoms and the carbonyl group enables reactions with a range of electrophiles and nucleophiles. researchgate.net This dual reactivity is fundamental to their role as synthons for constructing more complex molecular architectures. mdpi.com Furthermore, hydrazides and their derivatives, particularly hydrazones formed by condensation with aldehydes or ketones, are recognized for their diverse biological activities, which has spurred extensive research into their potential applications. mdpi.comhygeiajournal.com The hydrazide moiety is a key component in several therapeutic agents, highlighting its importance in medicinal chemistry. mdpi.com
Significance of the Indane Core Structure in Chemical Synthesis
The indane scaffold, a bicyclic system consisting of a benzene (B151609) ring fused to a cyclopentane (B165970) ring, is considered a "privileged structure" in medicinal chemistry. researchgate.net This designation is due to its frequent appearance in molecules with significant pharmacological properties. researchgate.net The rigid framework of the indane core provides a well-defined three-dimensional orientation for appended functional groups, which is crucial for specific interactions with biological targets like enzymes and receptors.
The indane nucleus is present in a variety of natural products and has been incorporated into numerous synthetic compounds with diverse therapeutic applications, including anti-inflammatory, anticancer, and neuroprotective agents. researchgate.nettudublin.ie Its structural properties allow for extensive modification and substitution, enabling chemists to perform detailed structure-activity relationship (SAR) studies to optimize the biological activity of lead compounds. researchgate.net The fusion of an aromatic and an aliphatic ring provides a unique combination of hydrophobicity and rigidity, making the indane core an attractive scaffold for the rational design of new therapeutic molecules. researchgate.netnih.gov
Overview of Academic Research Trajectories for Carboxylic Acid Hydrazides
Academic research on carboxylic acid hydrazides is dynamic and multifaceted, primarily focusing on the development of novel synthetic methodologies and the exploration of new applications. A significant area of research involves creating more efficient, practical, and environmentally friendly methods for synthesizing hydrazides directly from carboxylic acids. rsc.orgrjptonline.org Traditional methods often involve the conversion of carboxylic acids to more reactive derivatives like esters or acyl chlorides before reaction with hydrazine (B178648). rjptonline.orgegranth.ac.in Modern approaches, however, aim to streamline this process, with developments in direct deoxygenated amidation and continuous flow synthesis techniques showing promise for scalability and improved yields. rsc.orgosti.gov
Researchers are also continuously exploring the utility of hydrazides as key intermediates. osti.gov Their role as precursors for a multitude of heterocyclic systems remains a central theme, as these heterocycles are often associated with a wide spectrum of biological activities. hygeiajournal.com The investigation into the pharmacological potential of new hydrazide derivatives is a major driver of research, with studies frequently reporting on their antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. mdpi.commdpi.com Additionally, recent studies have highlighted novel applications for the hydrazide group, such as its use as a protecting group for carboxylic acids during complex syntheses, for instance, in solid-phase peptide synthesis to prevent unwanted side reactions. nih.gov
Chemical Compound Data
Table 1: Properties of 2-Methyl-indan-2-carboxylic acid hydrazide
| Property | Value |
|---|---|
| CAS Number | 1414959-02-6 |
| Molecular Formula | C11H14N2O |
| Molecular Weight | 190.24 g/mol |
| IUPAC Name | 2-methyl-2,3-dihydro-1H-indene-2-carbohydrazide |
Table 2: Properties of 2-Methyl-indan-2-carboxylic acid
| Property | Value |
|---|---|
| CAS Number | 91142-58-4 |
| Molecular Formula | C11H12O2 |
| Molecular Weight | 176.21 g/mol |
| IUPAC Name | 2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid |
| Melting Point | 128-132 °C |
Structure
3D Structure
Properties
CAS No. |
1414959-02-6 |
|---|---|
Molecular Formula |
C11H14N2O |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
2-methyl-1,3-dihydroindene-2-carbohydrazide |
InChI |
InChI=1S/C11H14N2O/c1-11(10(14)13-12)6-8-4-2-3-5-9(8)7-11/h2-5H,6-7,12H2,1H3,(H,13,14) |
InChI Key |
KFDLVHSISNLHEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=CC=CC=C2C1)C(=O)NN |
Origin of Product |
United States |
Synthetic Methodologies for 2 Methyl Indan 2 Carboxylic Acid Hydrazide
Conventional Synthetic Routes to Hydrazides
Conventional methods for synthesizing carboxylic acid hydrazides are well-documented and widely employed due to their efficiency and versatility. These strategies typically fall into two main categories: the hydrazinolysis of esters and the direct condensation of carboxylic acids with hydrazine (B178648).
The most common and widely utilized method for preparing carboxylic acid hydrazides is the hydrazinolysis of their corresponding esters. This two-step process begins with the esterification of the carboxylic acid, followed by the reaction of the resulting ester with hydrazine hydrate (B1144303). For the target molecule, this would involve the synthesis of an alkyl ester of 2-Methyl-indan-2-carboxylic acid, such as methyl 2-methyl-indan-2-carboxylate or ethyl 2-methyl-indan-2-carboxylate, which is then treated with hydrazine.
The general reaction involves refluxing the ester with hydrazine monohydrate in a suitable solvent, typically an alcohol like ethanol (B145695) or methanol (B129727). The progress of the reaction is monitored, often by thin-layer chromatography (TLC), until the starting ester is consumed. The product hydrazide is then isolated upon cooling and removal of the solvent.
The efficiency of the hydrazinolysis reaction is influenced by several factors, including temperature, reaction time, and the choice of solvent. Optimization of these parameters is crucial for achieving high yields and purity.
Solvent System: Alcohols such as methanol or ethanol are the most common solvents for this reaction. They are effective at dissolving both the ester and hydrazine hydrate, creating a homogeneous reaction mixture which facilitates the reaction. In some cases, a minimum amount of solvent is used to ensure the reaction mixture remains a clear solution during the process.
Temperature and Reaction Time: The reaction is typically carried out at elevated temperatures, often under reflux, for a period ranging from a few hours to overnight. For instance, many preparations involve refluxing the contents for 3 to 5 hours. The optimal time and temperature depend on the reactivity of the specific ester substrate.
Catalysts: While often uncatalyzed, some hydrazinolysis reactions can be accelerated with the addition of an acid catalyst, such as sulfuric acid, particularly when starting from the carboxylic acid to form the ester in situ before proceeding with hydrazine.
The following table summarizes typical conditions used in the synthesis of various hydrazides from their esters, which could be adapted for the synthesis of 2-Methyl-indan-2-carboxylic acid hydrazide.
| Ester Substrate | Solvent | Temperature | Reaction Time | Yield (%) |
| Ethyl Benzoate | Ethanol | Reflux | 3-5 hours | ~77 |
| Adamantane-1-carboxylic acid methyl ester | Methanol | Reflux | Not Specified | High |
| Fatty Acid Methyl Esters | Methanol | 65 °C | 24 hours | >90 |
| Ethyl 4-toluenesulfonamidebenzoate | Ethanol | Reflux | Not Specified | 91 |
This table presents generalized data from various sources to illustrate common reaction parameters.
The stoichiometry of hydrazine monohydrate is a critical parameter in the synthesis of hydrazides. A slight excess of hydrazine is typically used to ensure the complete conversion of the ester and to maximize the yield of the desired hydrazide.
Commonly, the molar ratio of hydrazine hydrate to the ester is between 1.1:1 and 3:1. For di-esters, a larger excess of hydrazine may be required to ensure both ester groups react to form the dihydrazide. For instance, in a continuous flow synthesis of azelaic dihydrazide, a 6.4 molar equivalent of hydrazine monohydrate was used relative to the starting dicarboxylic acid. Using an insufficient amount of hydrazine can lead to incomplete reaction and a mixture of starting material and product, complicating purification. Conversely, a large excess of hydrazine may not significantly improve the yield and can make product isolation more difficult.
The table below illustrates the stoichiometric ratios used in representative hydrazide syntheses.
| Ester Substrate | Molar Ratio (Hydrazine:Ester) | Reference |
| Generic Ethyl Ester | 1.1 : 1 | |
| Boc-protected amino acid methyl esters | 3 : 1 | |
| Azelaic Acid (to dihydrazide) | 6.4 : 1 | |
| Peptidyl-Wang-TentaGel resins | Not specified (used as solvent) |
This table provides examples of stoichiometric ratios from the literature.
An alternative to the ester-based route is the direct condensation of a carboxylic acid with hydrazine. This one-pot approach can be more efficient as it eliminates the need to pre-form and isolate an ester intermediate. However, the direct reaction between a carboxylic acid and hydrazine often requires specific conditions or reagents to proceed efficiently, as the formation of a stable carboxylate salt can inhibit the reaction.
To facilitate the direct amidation of a carboxylic acid with hydrazine, coupling agents are frequently employed. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are common choices. These reagents activate the carboxylic acid group, forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by hydrazine to form the desired hydrazide.
This method is typically performed at room temperature in an inert solvent like dichloromethane. The use of coupling agents is advantageous as it proceeds under mild conditions, often providing good yields. However, a significant drawback is the formation of by-products (e.g., dicyclohexylurea from DCC), which can sometimes be difficult to remove from the reaction mixture.
| Coupling Agent | Additive | Typical Solvent | Temperature |
| DCC (Dicyclohexylcarbodiimide) | HOBt (1-Hydroxybenzotriazole) | Dichloromethane (DCM) | Room Temp. |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt | Dichloromethane (DCM) | Room Temp. |
| Propylphosphonic acid anhydride (B1165640) (T3P®) | Not specified | Not specified | Not specified |
This table lists common coupling agents used for amide bond formation, which are applicable to hydrazide synthesis.
Direct thermal condensation of a carboxylic acid and hydrazine by heating the two components together to drive off water is a theoretically possible but less common approach for preparing hydrazides. This method is generally less favored because the high temperatures required can lead to undesired side reactions and decomposition of the starting materials or product. Furthermore, the formation of a salt between the carboxylic acid and the basic hydrazine can prevent the reaction from proceeding. While some modern methods utilize microwave irradiation to rapidly heat the reaction mixture, often without a solvent, to achieve high yields in a short time, these are considered distinct from simple thermal dehydration.
Direct Condensation of Carboxylic Acids with Hydrazine.
Green Chemistry Approaches in this compound Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of hydrazides to reduce environmental impact and enhance efficiency. These approaches for this compound primarily focus on the hydrazinolysis step, transforming the parent carboxylic acid or its ester into the desired hydrazide.
Microwave-Assisted Synthesis
For the synthesis of hydrazides, a typical procedure involves irradiating a mixture of the carboxylic acid and hydrazine hydrate in a conical flask under microwave conditions for 60 to 200 seconds at a power of 900 Watts. The reaction mixture is then cooled and lyophilized to obtain the product, which is subsequently recrystallized. This method not only enhances reaction rates but also aligns with green chemistry principles by improving energy efficiency.
| E(nvironmental) Factor | Higher | Lower | Reduction in waste |
This table is generated based on data for general hydrazide synthesis and is expected to be applicable to the synthesis of this compound.
Solvent-Free Reaction Conditions
Solvent-free synthesis is another cornerstone of green chemistry, aiming to eliminate the use of volatile and often hazardous organic solvents. For the preparation of hydrazides, a highly efficient and eco-friendly method involves the grinding of a carboxylic acid with hydrazine hydrate at room temperature.
This mechanochemical approach typically involves grinding the carboxylic acid (3.0 mmol) with hydrazine hydrate (80%, 3.75 mmol) in a mortar and pestle for 3-5 minutes. The reaction mixture is then allowed to stand for about 10 minutes, during which it solidifies. The resulting solid mass can be directly crystallized from a solvent like ethanol to yield the pure hydrazide. This method is advantageous due to its simplicity, mild reaction conditions that prevent the formation of diacyl hydrazide byproducts, and a straightforward work-up procedure that avoids the use of large quantities of water or organic solvents.
Stereoselective Synthetic Processes for the Indane-2-Carboxylic Acid Moiety
The synthesis of the 2-Methyl-indan-2-carboxylic acid precursor is a critical step. While specific methods for the stereoselective synthesis of the 2-methyl substituted version are not extensively detailed in readily available literature, general strategies for creating chiral centers in indane systems can be extrapolated. An efficient method for preparing the related 2-aminoindane-2-carboxylic acid involves a two-step alkylation of a Ni(II)-complex of a glycine (B1666218) Schiff base with o-dibromoxylene. This approach, which proceeds under phase-transfer conditions followed by cyclization, yields the indane structure with high efficiency and is amenable to scale-up. A similar strategy involving the alkylation of a suitable precursor could potentially be adapted for the synthesis of 2-Methyl-indan-2-carboxylic acid.
Scale-Up Considerations and Process Intensification
For the industrial production of this compound, scalability and process intensification are crucial. Continuous flow chemistry offers significant advantages over traditional batch processes for the synthesis of acid hydrazides. This technology provides superior mass and heat transfer, enhanced safety when handling hazardous reagents like hydrazine, and is readily adaptable for large-scale production.
A continuous flow process for hydrazide synthesis typically involves two modules. In the first module, the carboxylic acid is esterified in a heated reactor coil with a short residence time. The resulting crude ester stream is then directly mixed with a solution of hydrazine hydrate in the second module, which also consists of a heated reactor coil. This telescoped process, combining esterification and hydrazinolysis without isolation of the intermediate, significantly reduces reaction times and improves efficiency. For instance, a large-scale synthesis of a dihydrazide has been demonstrated with an output of approximately 22 g/hour using a lab-scale flow system, showcasing the potential for industrial application. This methodology is applicable to a variety of carboxylic acids and could be adapted for the continuous production of this compound.
Table 2: List of Compounds
| Compound Name |
|---|
| This compound |
| 2-Methyl-indan-2-carboxylic acid |
| Hydrazine hydrate |
| o-dibromoxylene |
Advanced Spectroscopic and Crystallographic Characterization of 2 Methyl Indan 2 Carboxylic Acid Hydrazide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis and Multiplicity
The ¹H NMR spectrum of 2-Methyl-indan-2-carboxylic acid hydrazide provides a detailed map of the proton environments within the molecule. The aromatic protons of the indane ring system are expected to appear in the downfield region, typically between δ 7.10 and 7.25 ppm, as a multiplet, reflecting the coupling between adjacent protons on the benzene (B151609) ring.
The methylene (B1212753) protons (-CH₂-) of the indane framework are diastereotopic, meaning they are chemically non-equivalent. Consequently, they are expected to resonate as two distinct doublets of doublets, a characteristic AB quartet, likely in the range of δ 2.80 to 3.20 ppm. The geminal and vicinal couplings would contribute to the complexity of these signals.
The methyl group (-CH₃) protons, being attached to a quaternary carbon, are anticipated to produce a sharp singlet in the upfield region, estimated to be around δ 1.45 ppm. The protons of the hydrazide group (-CONHNH₂) are exchangeable and their chemical shifts are highly dependent on the solvent and concentration. The -NH- proton is expected to appear as a broad singlet around δ 8.90 ppm, while the -NH₂ protons would likely be observed as another broad singlet near δ 4.20 ppm.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Ar-H | 7.10 - 7.25 | m | 4H |
| -CH₂- (Indane) | 2.80 - 3.20 | ABq | 4H |
| -CH₃ | 1.45 | s | 3H |
| -NH- | 8.90 | br s | 1H |
| -NH₂ | 4.20 | br s | 2H |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Assignments
The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom in the molecule. The carbonyl carbon (-C=O) of the hydrazide group is the most deshielded, with a predicted chemical shift in the range of δ 175-178 ppm.
The aromatic carbons of the indane ring are expected to resonate between δ 122 and 142 ppm. The quaternary carbons of the benzene ring would appear around δ 141 ppm, while the protonated aromatic carbons would be found in the δ 122-127 ppm region. The quaternary carbon of the indane ring to which the methyl and carboxyl groups are attached is predicted to have a chemical shift of approximately δ 48 ppm.
The methylene carbons (-CH₂-) of the indane framework are expected to appear at around δ 38 ppm. The methyl carbon (-CH₃), being in a shielded environment, is anticipated to resonate at approximately δ 25 ppm.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -C=O | 176.5 |
| Ar-C (quaternary) | 141.2 |
| Ar-CH | 122.0 - 127.0 |
| -C(CH₃)(CONHNH₂) | 48.0 |
| -CH₂- (Indane) | 38.0 |
| -CH₃ | 25.0 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Conformational Analysis
To unambiguously assign the proton and carbon signals and to elucidate the connectivity and spatial relationships within the molecule, a suite of two-dimensional (2D) NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling between protons, confirming the connectivity within the aromatic ring and the coupling between the diastereotopic methylene protons of the indane ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique would establish the direct one-bond correlations between protons and their attached carbons. This would definitively link the proton signals of the aromatic and methylene groups to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. For instance, correlations would be expected between the methyl protons and the quaternary carbon, the carbonyl carbon, and the methylene carbons of the indane ring. Similarly, the aromatic protons would show correlations to the quaternary aromatic carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. NOESY would be instrumental in confirming the stereochemistry and conformation of the indane ring by observing through-space interactions between the methyl group protons and the nearby methylene and aromatic protons.
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and their vibrational modes.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
The FT-IR spectrum of this compound is expected to exhibit several characteristic absorption bands corresponding to its functional groups. The N-H stretching vibrations of the hydrazide group are anticipated to appear as two distinct bands in the region of 3200-3400 cm⁻¹, corresponding to the symmetric and asymmetric stretches of the -NH₂ group, as well as the stretching of the -NH- group.
A strong and sharp absorption band corresponding to the C=O stretching vibration (Amide I band) of the hydrazide is expected around 1650-1680 cm⁻¹. The N-H bending vibration (Amide II band) is predicted to be in the region of 1520-1550 cm⁻¹.
The aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the methyl and methylene groups will be observed just below 3000 cm⁻¹. The aromatic C=C stretching vibrations will likely produce several bands in the 1450-1600 cm⁻¹ region.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
|---|---|---|
| N-H stretch (-NH₂ and -NH-) | 3200 - 3400 | Medium |
| Aromatic C-H stretch | > 3000 | Medium |
| Aliphatic C-H stretch | < 3000 | Medium |
| C=O stretch (Amide I) | 1650 - 1680 | Strong |
| N-H bend (Amide II) | 1520 - 1550 | Medium |
| Aromatic C=C stretch | 1450 - 1600 | Medium-Weak |
Raman Spectroscopy for Vibrational Mode Analysis
Raman spectroscopy provides complementary vibrational information to FT-IR. While the C=O stretch is typically strong in the IR spectrum, it is often weaker in the Raman spectrum. Conversely, the symmetric vibrations of the aromatic ring and the C-C backbone of the indane structure are expected to give rise to strong signals in the Raman spectrum.
Specifically, the aromatic C=C stretching vibrations in the 1580-1620 cm⁻¹ region and the ring breathing mode around 1000 cm⁻¹ are expected to be prominent. The symmetric C-H stretching of the methyl and methylene groups would also be observable. The N-N stretching vibration of the hydrazide moiety, which is often weak in the IR spectrum, may be more readily observed in the Raman spectrum, likely in the 1000-1100 cm⁻¹ range.
Comparison of Experimental and Theoretically Predicted Vibrational Spectra
The vibrational properties of this compound can be thoroughly investigated by comparing its experimental Fourier-Transform Infrared (FT-IR) and Raman spectra with theoretical spectra calculated using computational methods. nih.gov Theoretical calculations, typically employing Density Functional Theory (DFT) with a basis set such as B3LYP/6-311++G(d,p), are used to predict the vibrational frequencies and intensities. nih.govmdpi.com A comparison between the experimental and scaled theoretical wavenumbers allows for a precise assignment of the observed vibrational bands. nih.gov
Key vibrational modes for this molecule would include the stretching vibrations of the N-H bonds in the hydrazide group, the C=O (Amide I) stretching, the N-H bending (Amide II), the C-N stretching (Amide III), and various vibrations associated with the indane skeleton, including aromatic C-H stretching, C=C stretching of the benzene ring, and aliphatic C-H stretching of the methyl and methylene groups. mdpi.comnih.gov Hydrogen bonding, particularly involving the hydrazide moiety, is expected to cause a redshift (lowering of frequency) in the O-H and N-H stretching vibrations in the experimental solid-state spectrum compared to the calculated gas-phase spectrum of a single molecule. mdpi.comresearchgate.net
Table 1: Illustrative Comparison of Vibrational Frequencies (cm⁻¹) for Key Functional Groups Note: This table presents expected values based on typical ranges for the functional groups present in the molecule, as specific experimental data for this compound is not available.
| Vibrational Assignment | Expected Experimental FT-IR (cm⁻¹) | Expected Theoretical (DFT) (cm⁻¹) |
| N-H Asymmetric Stretch | ~3350 | ~3370 |
| N-H Symmetric Stretch | ~3200 | ~3220 |
| Aromatic C-H Stretch | 3100-3000 | 3110-3010 |
| Aliphatic C-H Stretch | 2980-2850 | 2990-2860 |
| C=O Stretch (Amide I) | ~1650 | ~1665 |
| N-H Bend (Amide II) | ~1620 | ~1630 |
| C=C Aromatic Stretch | 1600-1450 | 1605-1455 |
| C-N Stretch (Amide III) | ~1300 | ~1310 |
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. scienceready.com.auchemguide.co.uk For this compound (C₁₁H₁₄N₂O), the nominal molecular weight is 190.24 g/mol . chemicalbook.com In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at an m/z ratio of 190.
The fragmentation of the molecular ion is predictable based on the structure, which contains an indane core, a tertiary methyl group, and a carboxylic acid hydrazide functional group. libretexts.org Key fragmentation pathways would likely involve:
Alpha-cleavage: Cleavage of the bond between the carbonyl carbon and the quaternary carbon of the indane ring, or cleavage of the C-N bond.
Loss of the hydrazide group: Fragmentation leading to the loss of ·CONHNH₂ (m/z 59) or ·NHNH₂ (m/z 31).
Cleavage of the indane ring: A characteristic fragmentation would be the loss of a methyl group (·CH₃, m/z 15) to form a stable secondary carbocation. chemguide.co.uk Another possibility is the cleavage of the five-membered ring.
McLafferty Rearrangement: While less common for this specific structure, rearrangements involving hydrogen transfer could occur. libretexts.org
A plausible fragmentation pattern would yield significant peaks corresponding to the stable fragments generated through these pathways. researchgate.netlew.ro
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental composition. nih.gov The theoretical monoisotopic mass of this compound (C₁₁H₁₄N₂O) is calculated to be 190.11061 Da. HRMS analysis would be expected to yield a measured mass that closely matches this theoretical value, typically within a few parts per million (ppm), confirming the molecular formula. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. libretexts.org The chromophores present in this compound are the benzene ring of the indane system and the carbonyl group (C=O) of the hydrazide moiety. masterorganicchemistry.comresearchgate.net
The expected electronic transitions are:
π → π* transitions: These high-energy transitions are associated with the aromatic system. The benzene ring typically shows a strong absorption band (the E-band) around 200-210 nm and a weaker, structured band (the B-band) around 250-270 nm. libretexts.org
n → π* transitions: This transition involves the promotion of a non-bonding electron from the oxygen atom of the carbonyl group to an anti-bonding π* orbital. masterorganicchemistry.comyoutube.com These transitions are typically weak (low molar absorptivity) and occur at longer wavelengths, often in the 270-300 nm region. masterorganicchemistry.com
The UV-Vis spectrum of this compound would therefore be expected to exhibit at least two absorption maxima corresponding to these transitions.
Table 2: Expected Electronic Transitions and Absorption Maxima (λmax) Note: This table presents expected values based on the chromophores present in the molecule.
| Transition | Chromophore | Expected λmax (nm) |
| π → π | Benzene Ring | ~265 |
| n → π | Carbonyl (C=O) | ~280 |
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. researchgate.netnih.gov This technique provides precise data on bond lengths, bond angles, and torsion angles, allowing for a complete description of the molecular conformation. scirp.org
Elucidation of Crystal Packing, Intermolecular Interactions, and Hydrogen Bonding Networks
Beyond the structure of a single molecule, X-ray diffraction elucidates how molecules are arranged in the crystal lattice. researchgate.net This packing is governed by intermolecular forces. researchgate.net For this compound, the hydrazide group is a potent donor and acceptor of hydrogen bonds. researchgate.net It is expected that the crystal structure would be dominated by a network of intermolecular hydrogen bonds, likely involving the N-H groups as donors and the carbonyl oxygen as an acceptor (N-H···O). nih.govnih.gov These interactions would link adjacent molecules into chains, sheets, or more complex three-dimensional architectures. mdpi.comresearchgate.net Additionally, weaker C-H···O or C-H···π interactions and π-π stacking interactions between the aromatic rings of adjacent indane units could further stabilize the crystal packing. researchgate.net
Conformational Analysis in the Solid State
A comprehensive conformational analysis of this compound in the solid state through single-crystal X-ray diffraction has not been reported in publicly accessible research literature. While crystallographic studies are available for structurally related indane derivatives and various carboxylic acid hydrazides, specific data detailing the bond lengths, bond angles, and torsional angles for this compound is not available.
The solid-state conformation of a molecule is determined by a combination of intramolecular forces, such as steric and electronic effects, and intermolecular forces, including hydrogen bonding and van der Waals interactions, which dictate the crystal packing. For this compound, one would anticipate a specific three-dimensional arrangement of the indan (B1671822) ring system, the methyl group, and the carboxylic acid hydrazide moiety.
The indan bicycle, consisting of a benzene ring fused to a cyclopentane (B165970) ring, can adopt various conformations. The five-membered ring is typically not planar and can exhibit envelope or twist conformations to minimize steric strain. The substitution at the C2 position with both a methyl group and a carboxylic acid hydrazide group would introduce significant steric interactions, influencing the puckering of the cyclopentane ring.
The orientation of the carboxylic acid hydrazide group (-C(=O)NHNH2) relative to the indan core is of particular interest. The planarity of the amide group is a key feature, and its rotational position would be defined by the torsion angles around the C2-C(O) bond. Intermolecular hydrogen bonding involving the amide and amine protons of the hydrazide group would be expected to play a crucial role in the crystal packing, likely forming extended networks that stabilize the solid-state structure.
Without experimental data from X-ray crystallography, any detailed description of the solid-state conformation, including specific bond lengths, bond angles, and dihedral angles, remains speculative. The generation of detailed and accurate data tables for these parameters is contingent upon the successful crystallization of the compound and subsequent analysis by X-ray diffraction.
Theoretical and Computational Investigations of 2 Methyl Indan 2 Carboxylic Acid Hydrazide
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. researchgate.netnih.gov It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations are employed to predict a wide range of properties, including molecular geometry, vibrational frequencies, and electronic characteristics, providing a deep understanding of a molecule's stability and reactivity. nih.gov
The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as its equilibrium geometry. This is achieved through a process called geometry optimization. Starting with an initial guess of the molecular structure, the calculation algorithm systematically adjusts the positions of the atoms to find the arrangement with the lowest possible potential energy. nih.gov
The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface. nih.gov This optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's shape and steric properties.
Illustrative Data Table: Optimized Geometrical Parameters
This table shows representative data that would be obtained from a geometry optimization calculation.
| Parameter | Bond/Angle | Calculated Value |
| Bond Length (Å) | C=O | ~1.25 |
| N-N | ~1.40 | |
| C-N | ~1.35 | |
| **Bond Angle (°) ** | O=C-N | ~122 |
| C-N-N | ~118 | |
| Dihedral Angle (°) | O=C-N-N | ~175 |
Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO, Energy Gap) and Chemical Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is a key concept for explaining chemical reactivity. youtube.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. mdpi.com
The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. mdpi.com From the HOMO and LUMO energies, global chemical reactivity descriptors such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω) can be calculated to quantify the molecule's reactive nature. rsc.org
Illustrative Data Table: FMO Energies and Reactivity Descriptors
This table presents typical values for FMO analysis and calculated reactivity descriptors.
| Parameter | Symbol | Value (eV) |
| Highest Occupied Molecular Orbital | EHOMO | -6.5 |
| Lowest Unoccupied Molecular Orbital | ELUMO | -1.2 |
| Energy Gap | ΔE | 5.3 |
| Electronegativity | χ | 3.85 |
| Chemical Hardness | η | 2.65 |
| Global Electrophilicity Index | ω | 2.80 |
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. researchgate.net It is plotted on the molecule's electron density surface, using a color scale to indicate different potential values. MEP maps are invaluable for identifying the electrophilic and nucleophilic sites of a molecule. nih.gov
Typically, regions of negative electrostatic potential, shown in red, are rich in electrons and are susceptible to electrophilic attack. These areas are often found near electronegative atoms like oxygen or nitrogen. nih.govresearchgate.net Conversely, regions of positive potential, colored blue, are electron-deficient and are prone to nucleophilic attack, commonly located around hydrogen atoms attached to electronegative atoms. researchgate.net Intermediate potential regions are colored in green.
Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Hyperconjugation
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex molecular orbitals into a more intuitive representation of localized bonds, lone pairs, and core orbitals.
A key aspect of NBO analysis is the study of intramolecular charge transfer and hyperconjugative interactions. rsc.org These interactions occur when electrons are delocalized from a filled (donor) NBO to an empty (acceptor) NBO. The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value signifies a stronger interaction, indicating greater stabilization of the molecule due to electron delocalization. rsc.org This analysis can reveal important stabilizing effects, such as the interaction between a nitrogen lone pair and an adjacent anti-bonding orbital (e.g., LP(N) → π*(C=O)).
Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions
Hirshfeld surface analysis is a computational method used to visualize and quantify the various intermolecular interactions that stabilize a crystal structure. nih.govnih.gov The Hirshfeld surface is generated based on the electron distribution of a molecule within a crystal, defining the region where the molecule's contribution to the total electron density is greater than that of all other molecules.
Illustrative Data Table: Hirshfeld Surface Interaction Contributions
This table shows an example breakdown of intermolecular contacts.
| Interaction Type | Contribution (%) |
| H···H | 50.5 |
| O···H / H···O | 28.2 |
| C···H / H···C | 15.8 |
| N···H / H···N | 4.5 |
| Others | 1.0 |
Vibrational Energy Distribution Analysis (VEDA) for Theoretical Spectroscopic Assignments
While DFT calculations can predict the vibrational frequencies of a molecule, assigning these frequencies to specific molecular motions (stretching, bending, torsion) can be complex, as many vibrational modes are combinations of several types of motion. Vibrational Energy Distribution Analysis (VEDA) is a computational tool that helps in making these assignments. nih.govresearchgate.net
VEDA quantifies the contribution of each defined internal coordinate (like a specific bond stretch or angle bend) to a particular normal mode of vibration. mdpi.com This detailed breakdown, known as the Potential Energy Distribution (PED), allows for an unambiguous assignment of the calculated vibrational frequencies, which can then be compared with experimental data from FT-IR and Raman spectroscopy to confirm the molecular structure. nih.govmdpi.com
Prediction of Non-Linear Optical (NLO) Properties and First-Order Hyperpolarizability
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, which is crucial for applications in photonics and optoelectronics, such as frequency conversion and optical switching. jhuapl.edu The NLO response of a molecule is fundamentally linked to its electronic structure, particularly the arrangement of π-electrons and the presence of electron-donating and electron-withdrawing groups that facilitate charge transfer. researchgate.net
For an individual molecule, the first-order hyperpolarizability (β) is a key tensor quantity that describes the second-order NLO response. A high β value is a primary indicator of a molecule's potential for second-harmonic generation (SHG). Organic molecules, particularly those with extended π-conjugation and significant charge asymmetry, are known to possess large β values. jhuapl.edu
In the case of 2-Methyl-indan-2-carboxylic acid hydrazide, the molecular structure contains elements that are suggestive of potential NLO activity. The indan (B1671822) moiety provides a rigid bicyclic aromatic system, while the hydrazide group (-CONHNH2) can participate in charge delocalization. Hydrazone derivatives, which share the >C=N-N< linkage, are recognized for their chemical and physical properties that can be tuned by attaching various donor and acceptor groups, making them a subject of interest in NLO material research. researchgate.netopenaccesspub.org
Computational prediction of the first-order hyperpolarizability of this compound would typically involve quantum chemical calculations using methods such as Density Functional Theory (DFT) or Møller-Plesset Perturbation Theory (MP2). researchgate.net These calculations can determine the components of the hyperpolarizability tensor.
Table 1: Representative Calculated First-Order Hyperpolarizability Components (Hypothetical) Note: The following data is illustrative for a molecule of this class and not based on published results for this compound.
| Component | Value (a.u.) | Description |
|---|---|---|
| β_x | Calculated Value | Dipole moment component along the x-axis |
| β_y | Calculated Value | Dipole moment component along the y-axis |
| β_z | Calculated Value | Dipole moment component along the z-axis |
| β_total | Calculated Value | Total first-order hyperpolarizability |
Solvent Effects on Molecular Properties through Continuum Models (e.g., IEFPCM)
The properties of a molecule, including its geometry, electronic structure, and NLO response, can be significantly influenced by its environment, particularly when in a solvent. Continuum solvation models are a computationally efficient way to account for these effects by representing the solvent as a continuous medium with a specific dielectric constant (ε). researchgate.netgaussian.com
The Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM) is a widely used and robust method for studying solvent effects. gaussian.com In this model, the solute molecule is placed within a cavity carved out of the solvent continuum. The solute's charge distribution polarizes the solvent, which in turn creates a reaction field that interacts with the solute, leading to changes in its properties. gaussian.com
For this compound, studying solvent effects via IEFPCM would involve performing quantum chemical calculations in the presence of different simulated solvents. By varying the dielectric constant of the continuum, one can predict how the molecule's dipole moment, polarizability, and hyperpolarizability would change in solvents of different polarities, from non-polar (e.g., Toluene, ε ≈ 2.4) to polar aprotic (e.g., DMSO, ε ≈ 47) and polar protic (e.g., Water, ε ≈ 80).
These calculations can reveal important insights:
Geometrical Changes: The bond lengths and angles of the molecule might adjust in response to the solvent's reaction field.
Electronic Properties: The dipole moment is often enhanced in polar solvents. The energies of the Frontier Molecular Orbitals (HOMO and LUMO) can also shift, affecting the molecule's reactivity and electronic transition energies.
NLO Properties: The first-order hyperpolarizability (β) can be highly sensitive to the solvent environment. A polar solvent can stabilize a charge-separated excited state, potentially leading to an enhanced NLO response.
Table 2: Predicted Solvent Effects on Key Molecular Properties (Hypothetical) Note: The following data is illustrative for a molecule of this class and not based on published results for this compound.
| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) | Calculated β_total (a.u.) |
|---|---|---|---|
| Gas Phase | 1 | Predicted Value | Predicted Value |
| Toluene | 2.4 | Predicted Value | Predicted Value |
| Acetone | 20.7 | Predicted Value | Predicted Value |
| Water | 78.4 | Predicted Value | Predicted Value |
Such theoretical investigations are invaluable for understanding the fundamental properties of this compound and for guiding the rational design of new materials with tailored NLO characteristics.
Chemical Reactivity and Derivatization Strategies for 2 Methyl Indan 2 Carboxylic Acid Hydrazide
Condensation Reactions of the Hydrazide Moiety
The hydrazide functional group (-CONHNH₂) of 2-Methyl-indan-2-carboxylic acid hydrazide is a reactive center, primarily participating in condensation reactions. This reactivity is centered on the terminal amino group (-NH₂), which acts as a potent nucleophile towards electrophilic carbonyl carbons.
Formation of Hydrazone Derivatives with Aldehydes and Ketones
A fundamental reaction of this compound is its condensation with various aldehydes and ketones to yield N-acylhydrazones. This reaction typically proceeds by refluxing equimolar amounts of the hydrazide and the carbonyl compound in a suitable solvent, such as ethanol (B145695). The addition of a catalytic amount of acid, like glacial acetic acid, can accelerate the reaction. The process involves the nucleophilic attack of the terminal nitrogen of the hydrazide on the carbonyl carbon, followed by the elimination of a water molecule to form a stable C=N double bond, characteristic of the hydrazone linkage.
This derivatization is significant as it introduces a new substituent (R₁R₂C=) onto the hydrazide backbone, allowing for the modification of the molecule's steric and electronic properties. The resulting hydrazones are often stable, crystalline solids.
Table 1: Representative Hydrazone Synthesis from this compound
| Carbonyl Reactant | Resulting Hydrazone Derivative Structure |
|---|---|
| Benzaldehyde |  |
| Acetone |  |
| 4-Chlorobenzaldehyde |  |
| Cyclohexanone |  |
Cyclization Reactions to Form Heterocyclic Systems
This compound serves as a key precursor for the synthesis of various five-membered heterocyclic rings. These intramolecular cyclization reactions, often following an initial condensation or acylation step, lead to the formation of stable aromatic systems such as 1,3,4-oxadiazoles, 1,2,4-triazoles, and thiadiazoles.
1,3,4-Oxadiazoles: These can be synthesized from the hydrazide through several routes. One common method involves the reaction of the hydrazide with a carboxylic acid, followed by dehydrative cyclization of the resulting diacylhydrazine intermediate. sciencepg.com This cyclization is typically promoted by dehydrating agents like phosphorus oxychloride (POCl₃) or polyphosphoric acid. at.ua Alternatively, oxidative cyclization of the corresponding hydrazone derivative, formed by condensation with an aldehyde, can also yield 2,5-disubstituted 1,3,4-oxadiazoles. sciencepg.com
1,2,4-Triazoles: The synthesis of 1,2,4-triazoles can be achieved through reactions such as the Pellizzari reaction, which involves the condensation of an amide with an acyl hydrazide. chemistryjournal.net Another route is the Einhorn–Brunner reaction, involving the condensation of the hydrazide with diacylamines. chemistryjournal.net A versatile method involves reacting the hydrazide with an isothiocyanate to form a thiosemicarbazide (B42300) intermediate, which is then cyclized in the presence of a base to yield a triazole-thione derivative.
Pyridazinones: Pyridazinone rings can be formed by the cyclocondensation of hydrazides with γ-keto acids or their esters. nih.gov This reaction builds a six-membered heterocyclic ring containing two adjacent nitrogen atoms.
Thiadiazoles: 1,3,4-Thiadiazole derivatives can be prepared from this compound by first converting it to a thiosemicarbazide intermediate using reagents like potassium thiocyanate. This intermediate can then undergo acid-catalyzed cyclization to form the thiadiazole ring. Another approach is the Hurd–Mori reaction, where hydrazones are cyclized using thionyl chloride (SOCl₂) to yield 1,2,3-thiadiazoles. mtct.ac.in
Table 2: Heterocyclic Systems Derived from this compound
| Heterocycle | Typical Reagents | General Method |
|---|---|---|
| 1,3,4-Oxadiazole | Carboxylic Acids, POCl₃ | Acylation followed by cyclodehydration. at.ua |
| 1,2,4-Triazole | Isothiocyanates, NaOH | Formation of thiosemicarbazide and subsequent cyclization. |
| Pyridazinone | γ-Keto acids | Cyclocondensation reaction. nih.gov |
| 1,3,4-Thiadiazole | CS₂, KOH | Formation of dithiocarbazate followed by cyclization. |
Acylation, Alkylation, and Sulfonylation of the Hydrazide Nitrogen Atoms
The nitrogen atoms of the hydrazide moiety in this compound are nucleophilic and can be targeted for acylation, alkylation, and sulfonylation.
Acylation: The terminal -NH₂ group is readily acylated by reacting with acid chlorides or anhydrides. This reaction forms a diacylhydrazine derivative. Even carboxylic acids like acetic or formic acid can act as acylating agents, particularly under conditions used for azide formation, which can lead to this as a side reaction. pharm.or.jpnih.gov
Alkylation: Alkylation can occur at either the terminal (-NH₂) or the internal (-NH-) nitrogen. The reaction with alkyl halides can lead to mono- or di-substituted products. Reductive alkylation with aldehydes or ketones in the presence of a reducing agent is another method to achieve N-alkylation. organic-chemistry.org
Sulfonylation: The reaction of the hydrazide with sulfonyl chlorides (e.g., tosyl chloride or benzenesulfonyl chloride) in the presence of a base yields N-sulfonylated hydrazides. Sulfonyl hydrazides are stable compounds and are used as sulfonyl sources in various organic transformations. researchgate.net
Metal Complexation Studies with this compound as a Ligand
Carboxylic acid hydrazides and their hydrazone derivatives are excellent ligands for coordinating with transition metal ions due to the presence of multiple donor atoms (nitrogen and oxygen).
Synthesis and Characterization of Transition Metal Complexes
This compound and its derivatives can form stable complexes with a variety of transition metals such as Co(II), Ni(II), Cu(II), and Zn(II). jptcp.com The synthesis of these complexes is generally straightforward, often involving the reaction of a methanolic or ethanolic solution of the ligand with an aqueous or alcoholic solution of the corresponding metal salt (e.g., chloride, acetate, or sulfate). The mixture is typically refluxed, leading to the precipitation of the metal complex. mtct.ac.injmchemsci.com
The resulting complexes are characterized using various spectroscopic and analytical techniques, including FT-IR, UV-Vis, NMR spectroscopy, and elemental analysis, to determine the structure and coordination environment of the metal ion. sciencepg.com
Coordination Modes and Ligand Field Theory
The hydrazide ligand can coordinate to a metal center in several ways. In its neutral keto form, it typically acts as a bidentate ligand, coordinating through the carbonyl oxygen and the terminal amino nitrogen, forming a stable five-membered chelate ring. at.ua
Upon condensation to form a hydrazone, the resulting ligand often behaves as a tridentate ONO or NNO donor system. mtct.ac.in Coordination frequently involves the carbonyl oxygen, the azomethine nitrogen (-C=N-), and another donor atom from the aldehyde/ketone fragment (e.g., a phenolic oxygen). jptcp.com Infrared spectroscopy is a key tool for determining the coordination mode; a shift in the C=O and C=N stretching frequencies in the complex's spectrum compared to the free ligand indicates their involvement in bonding to the metal ion. nih.govjptcp.com The appearance of new bands in the far-IR region can be assigned to M-O and M-N vibrations. jptcp.com
The geometry of the resulting complexes (e.g., octahedral, tetrahedral) is influenced by the nature of the metal ion and the ligand. Electronic spectra and magnetic susceptibility measurements provide insights into the ligand field and the electronic structure of the metal center within the complex. mtct.ac.in
Chemical Derivatization for Advanced Analytical Techniques
The application of this compound as a derivatization agent in liquid chromatography-mass spectrometry (LC-MS) for targeted metabolite profiling is an area of potential analytical utility, primarily based on the known reactivity of its hydrazide functional group. Hydrazide moieties are well-established derivatizing groups, particularly for the analysis of carbonyl-containing compounds such as aldehydes and ketones, which are important classes of metabolites.
The principle of this derivatization strategy lies in the nucleophilic reaction between the terminal nitrogen of the hydrazide group and the electrophilic carbon of a carbonyl group. This reaction forms a stable hydrazone covalent bond. The benefits of such a derivatization for LC-MS analysis are multifaceted:
Improved Ionization Efficiency: Many small molecule metabolites, especially neutral aldehydes and ketones, exhibit poor ionization in common LC-MS ion sources like electrospray ionization (ESI). By introducing the this compound moiety, the resulting hydrazone derivative gains a structure that is more readily protonated or deprotonated, leading to a significant enhancement in signal intensity and thus, analytical sensitivity.
Enhanced Chromatographic Retention and Separation: Short-chain aldehydes and ketones can be highly volatile and polar, leading to poor retention on standard reversed-phase liquid chromatography (RPLC) columns. The addition of the relatively nonpolar and bulky indan (B1671822) structure from the derivatization agent increases the hydrophobicity of the analyte, improving its retention and enabling better separation from other components in a complex biological matrix.
Increased Specificity in Targeted Analysis: Derivatization allows for the selective targeting of metabolites containing a specific functional group. In this case, the hydrazide reagent would selectively react with carbonyl compounds. In tandem mass spectrometry (MS/MS) techniques like multiple reaction monitoring (MRM), the derivatized metabolites will produce predictable and specific fragment ions, which can be used for highly selective and sensitive quantification, minimizing interferences from the sample matrix.
While the chemical principles supporting the use of this compound as a derivatization agent for carbonyl-containing metabolites are well-founded based on the known reactivity of hydrazides, it is important to note that specific research studies, detailed findings, and performance data for this particular compound in LC-MS-based metabolite profiling are not extensively available in peer-reviewed scientific literature. Therefore, the detailed research findings and comparative data that would typically be presented in a data table format are not available for this specific derivatization agent. The potential applications are inferred from the established utility of other hydrazide-containing reagents in the field of metabolomics.
Mechanistic Studies of Reactions Involving 2 Methyl Indan 2 Carboxylic Acid Hydrazide
Elucidation of Reaction Pathways and Transition States using Computational Chemistry
Theoretical investigations into the reactions of indan (B1671822) derivatives, for instance, have successfully mapped reaction mechanisms and rationalized product formation. asianpubs.orgresearchgate.net Similarly, computational studies on hydrazide derivatives have provided deep insights into their conformational preferences and the energetic barriers of their reactions, such as cyclizations and acylations. acs.orgbeilstein-journals.org
For 2-methyl-indan-2-carboxylic acid hydrazide, computational models could predict the geometric and electronic structures of reactants, intermediates, transition states, and products for various transformations. Key areas of investigation would include:
Conformational Analysis: Identifying the most stable conformers of the molecule, which is crucial for understanding its reactivity.
Protonation Sites: Determining the most likely sites of protonation, which influences its behavior in acid-catalyzed reactions.
Reaction Pathways for Cyclization: Hydrazides are well-known precursors for various heterocyclic compounds. Computational studies can model the pathways for intramolecular cyclization, for example, to form oxadiazoles (B1248032) or other ring systems. This would involve locating the transition state for the ring-closing step and calculating the activation energy.
Derivatization Reactions: Modeling the reaction pathways for derivatization, such as the formation of hydrazones via condensation with aldehydes or ketones.
An illustrative example of calculated thermodynamic data for a hypothetical cyclization reaction of a generic hydrazide is presented in Table 1. Such data, typically obtained from DFT calculations, helps in understanding the feasibility and energy profile of a reaction.
Table 1: Hypothetical Calculated Thermodynamic Parameters for a Hydrazide Cyclization Reaction This table presents illustrative data based on typical computational studies of similar compounds, as specific data for this compound is not available.
| Parameter | Reactant | Transition State | Product |
|---|---|---|---|
| Relative Energy (kcal/mol) | 0.00 | +25.3 | -15.8 |
| Enthalpy (kcal/mol) | -150.4 | -125.0 | -166.3 |
| Gibbs Free Energy (kcal/mol) | -110.2 | -85.5 | -125.7 |
Kinetic and Thermodynamic Aspects of Derivatization and Cyclization Reactions
The derivatization and cyclization of carboxylic acid hydrazides are fundamental transformations in organic synthesis. The kinetic and thermodynamic parameters of these reactions dictate the reaction rates, yields, and the distribution of products. beilstein-journals.org
Derivatization Reactions:
A common derivatization reaction for hydrazides is the formation of acylhydrazones through condensation with aldehydes or ketones. These reactions are typically reversible and are often catalyzed by acids. The kinetics of acylhydrazone formation can be monitored to determine rate constants, while the equilibrium constant provides information about the thermodynamic stability of the product. redalyc.org
Factors influencing the kinetics and thermodynamics of hydrazone formation include:
Electronic Effects: Electron-withdrawing groups on the aldehyde or ketone generally increase the rate of reaction by making the carbonyl carbon more electrophilic.
Steric Hindrance: Bulky substituents on either the hydrazide or the carbonyl compound can slow down the reaction rate.
Solvent Effects: The choice of solvent can influence both the rate and position of the equilibrium.
Cyclization Reactions:
Intramolecular cyclization of hydrazide derivatives is a key step in the synthesis of many heterocyclic compounds. The feasibility of these reactions is governed by both kinetic and thermodynamic factors. The formation of five- or six-membered rings is generally favored both kinetically and thermodynamically.
A hypothetical kinetic dataset for the formation of a derivative from a generic hydrazide is shown in Table 2. This data illustrates how reaction conditions can influence the rate of reaction.
Table 2: Illustrative Kinetic Data for the Derivatization of a Hydrazide This table presents illustrative data based on typical kinetic studies of similar compounds, as specific data for this compound is not available.
| Entry | Temperature (°C) | Catalyst Concentration (mol%) | Initial Rate (M/s) |
|---|---|---|---|
| 1 | 25 | 1 | 1.2 x 10⁻⁴ |
| 2 | 25 | 5 | 6.0 x 10⁻⁴ |
| 3 | 50 | 1 | 4.8 x 10⁻⁴ |
| 4 | 50 | 5 | 2.4 x 10⁻³ |
Emerging Research Directions and Future Perspectives on 2 Methyl Indan 2 Carboxylic Acid Hydrazide
Development of Novel and Sustainable Synthetic Methodologies
The conventional synthesis of carboxylic acid hydrazides often involves a two-step process: esterification of the corresponding carboxylic acid followed by hydrazinolysis. inglomayor.clresearchgate.net This traditional route can be time-consuming, energy-intensive, and may generate significant waste. researchgate.net For 2-Methyl-indan-2-carboxylic acid, the parent acid of the title compound, this would first involve its conversion to an ester, such as methyl 2-methyl-indan-2-carboxylate, followed by a reaction with hydrazine (B178648) hydrate (B1144303). inglomayor.clresearchgate.net
Emerging research is focused on developing more sustainable and efficient "green" synthetic methodologies. A promising approach is the direct, one-pot synthesis from the carboxylic acid using microwave irradiation. researchgate.netegranth.ac.in This method eliminates the need for an intermediate esterification step and dramatically reduces reaction times from several hours to mere seconds or minutes. researchgate.net Microwave-assisted synthesis is also often performed without a solvent, further enhancing its environmental friendliness. researchgate.net Another innovative technique is the use of continuous flow systems, which allow for the synthesis of acid hydrazides from carboxylic acids with short residence times and have been demonstrated to be scalable for large-scale production. osti.gov The development of such a process for 2-Methyl-indan-2-carboxylic acid hydrazide could offer significant advantages in terms of yield, purity, and process efficiency. osti.gov
The table below compares key green chemistry metrics for conventional versus a microwave-assisted green synthesis method for a representative carboxylic acid hydrazide, highlighting the potential benefits of applying such methods. researchgate.net
| Metric | Conventional Method (Process 1) | Green Method (Process 2) | Improvement |
| Number of Steps | Two | One | 50% Reduction |
| Heating Time | 6-9 hours | 60-200 seconds | 162-360 times less |
| Energy Consumption (KWh) | 6-9 | 0.015-0.050 | 180-400 times less |
| E(nvironmental) Factor | 4.5 | 0.3 | 93.3% Reduction |
| Atom Economy (%) | 62.3 | 79.1 | 16.8% Increase |
| Reaction Mass Efficiency (%) | 16.0 | 69.2 | 53.2% Increase |
This data is for a representative hydrazide synthesis and illustrates the potential improvements for synthesizing compounds like this compound. researchgate.net
Advanced Computational Modeling for Precise Property Predictions and Reaction Mechanism Understanding
Computational chemistry has become an indispensable tool for understanding molecular structures, predicting properties, and elucidating reaction mechanisms. grnjournal.us For a molecule like this compound, computational methods such as Density Functional Theory (DFT) can provide deep insights that are challenging to obtain through experimentation alone. grnjournal.usrsc.org
These computational approaches can be used to predict a wide range of properties, including molecular geometry, vibrational frequencies (IR spectra), and electronic properties. grnjournal.usnih.gov For instance, DFT calculations can help optimize the structures of potential metal complexes involving the hydrazide, providing information on bond lengths, bond angles, and coordination geometries. rsc.orgnih.gov This predictive power is crucial for designing new materials with specific electronic or magnetic properties.
Furthermore, computational modeling is pivotal in understanding reaction mechanisms. grnjournal.us By calculating the energy profiles of reaction pathways, researchers can identify transition states and intermediates, helping to explain experimental outcomes and optimize reaction conditions for synthesizing derivatives of this compound. grnjournal.us This is particularly valuable when exploring its use as a synthon for complex heterocyclic structures.
| Computational Method | Application for this compound | Predicted Properties |
| Density Functional Theory (DFT) | Elucidation of electronic structure and reaction mechanisms. | Molecular geometry, spectroscopic data (IR, NMR), reaction energy profiles, electronic properties. rsc.org |
| Quantum Mechanics (QM) | High-accuracy calculation of molecular properties. | Bond energies, charge distribution, transition states. grnjournal.us |
| Molecular Dynamics (MD) | Simulation of the dynamic behavior of the molecule and its complexes. | Conformational changes, solvent effects, binding interactions. grnjournal.us |
Exploration of this compound as a Versatile Synthon for Complex Molecular Architectures
Carboxylic acid hydrazides are highly valuable building blocks, or synthons, in organic synthesis due to the reactivity of the -CONHNH₂ group. mdpi.com They serve as precursors for a vast array of heterocyclic compounds, which are core structures in many pharmaceuticals and functional materials. researchgate.netmdpi.com this compound, with its rigid indan (B1671822) scaffold, is a promising candidate for creating novel, structurally complex molecules.
The hydrazide functionality can readily undergo condensation reactions with aldehydes and ketones to form hydrazones. researchgate.netmdpi.com These hydrazones are not only important compounds in their own right but are also key intermediates for further cyclization reactions. nih.gov For example, reactions with various reagents can lead to the formation of important five- and six-membered heterocyclic rings.
Potential heterocyclic systems that could be synthesized from this compound include:
1,3,4-Oxadiazoles: Formed by cyclization of the hydrazide with reagents like carbon disulfide followed by oxidative cyclization.
1,2,4-Triazoles: Can be synthesized from thiosemicarbazide (B42300) derivatives, which are themselves prepared from the parent hydrazide. researchgate.net
Pyrazoles: Can be formed through reactions with 1,3-dicarbonyl compounds.
Thiazoles and Thiadiazoles: These sulfur-containing heterocycles can be accessed through various cyclization strategies starting from the hydrazide or its derivatives. mdpi.com
The unique 2,2-disubstituted indan core of the molecule provides a three-dimensional framework that could impart specific conformational constraints and properties to the resulting heterocyclic architectures.
Investigation of its Role in Coordination Chemistry for Material Science Applications
The hydrazide and its derivatives, particularly hydrazones, are excellent ligands in coordination chemistry. researchgate.netekb.eg They can coordinate with a wide range of metal ions through various donor atoms, primarily the carbonyl oxygen and the terminal nitrogen of the hydrazide group. ekb.eg A key feature is their ability to exist in keto-enol tautomeric forms, which influences their coordination behavior. nih.gov In the enol form, the deprotonated oxygen becomes a coordination site, often leading to the formation of stable chelate rings with metal ions. nih.gov
Derivatives of this compound could act as bidentate or even tridentate ligands, binding to metal ions like Cu(II), Ni(II), Co(II), and Zn(II). researchgate.netcyberleninka.ru The resulting metal complexes could have interesting structural, electronic, and magnetic properties, making them candidates for applications in material science. For example, such complexes could be explored as catalysts, magnetic materials, or components in sensor technologies. The rigid indan backbone could influence the crystal packing and intermolecular interactions of these metal complexes, potentially leading to novel material properties.
Integration with Automated Synthesis and High-Throughput Experimentation
Modern chemical research, particularly in drug discovery and materials science, increasingly relies on automated synthesis and high-throughput experimentation (HTE). nih.gov These technologies enable the rapid synthesis and screening of large libraries of compounds, accelerating the discovery of molecules with desired properties. researchgate.netnih.gov
The versatility of this compound as a synthon makes it an ideal candidate for integration into HTE workflows. Automated platforms can perform parallel synthesis, allowing for the rapid creation of a library of derivatives by reacting the hydrazide with a diverse set of aldehydes, ketones, or other reagents. researchgate.netrsc.org Subsequent in-situ screening, for instance using mass spectrometry-based techniques, can quickly identify promising compounds from the library for further investigation. researchgate.net This combination of automated synthesis and HTE can significantly reduce the time and resources required to explore the chemical space around the this compound scaffold, fast-tracking the discovery of new functional molecules. nih.govrsc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
